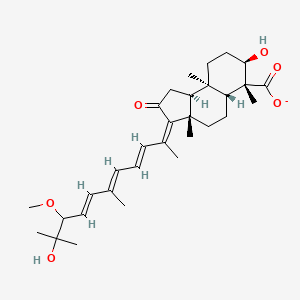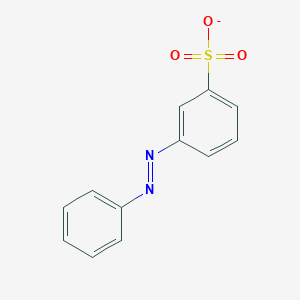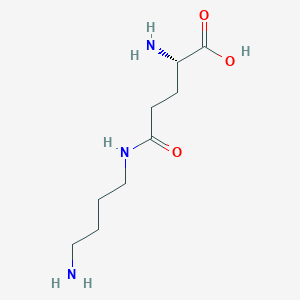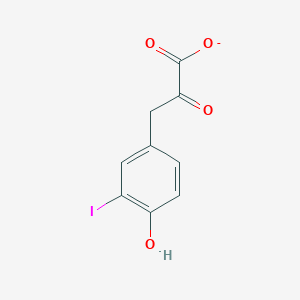
4-Hydroxy-3-iodophenylpyruvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-3-iodophenylpyruvate is a phenylpyruvate derivative having an iodo substituent at the 3-position and a hydroxy substituent at positions 4. It derives from a pyruvic acid. It is a conjugate base of a 4-hydroxy-3-iodophenylpyruvic acid.
Aplicaciones Científicas De Investigación
Herbicidal Activity and HPPD Inhibition
4-Hydroxyphenylpyruvate dioxygenase (HPPD) plays a crucial role in the design of herbicides. Research has revealed that compounds related to 4-Hydroxy-3-iodophenylpyruvate demonstrate promising herbicidal activities by acting as HPPD inhibitors. These inhibitors have been found effective against various weed species and offer a broad spectrum of weed control. Notably, some compounds exhibit a broader spectrum of weed control than existing herbicides like mesotrione and also demonstrate excellent crop selectivity, indicating their potential in agricultural applications (Fu et al., 2019), (Wang et al., 2015), (Wang et al., 2014).
Molecular Dynamics and Reaction Mechanisms
In the realm of computational chemistry, molecular dynamics simulations and free energy calculations have been utilized to study HPPD in complex with various inhibitors. These studies provide insights into the enzyme's mechanism and help in the discovery of new inhibitors with improved efficacy and specificity (Beer et al., 2011), (Borowski et al., 2004), (Wójcik et al., 2014).
Therapeutic Applications
Interestingly, some studies indicate that inhibitors of 4-Hydroxyphenylpyruvate dioxygenase may have therapeutic potential, demonstrating the enzyme's significance not only in agriculture but also in human health. The inhibitors are being explored for the treatment of inherited diseases like tyrosinemia, indicating the broader implications of research in this area (Santucci et al., 2017).
Propiedades
Nombre del producto |
4-Hydroxy-3-iodophenylpyruvate |
|---|---|
Fórmula molecular |
C9H6IO4- |
Peso molecular |
305.05 g/mol |
Nombre IUPAC |
3-(4-hydroxy-3-iodophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C9H7IO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14)/p-1 |
Clave InChI |
CDAHFUWPMGXLON-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)C(=O)[O-])I)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



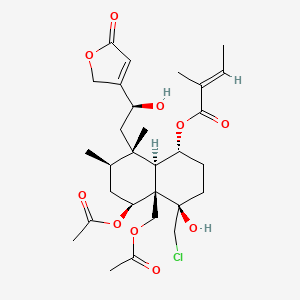
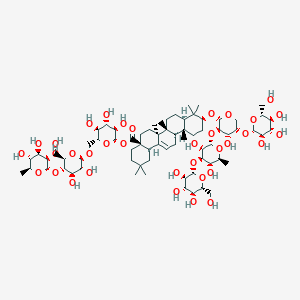
![[(1S,4R,9R,10S,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1259916.png)
![(1S,2R,3R,4R,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one](/img/structure/B1259917.png)

![n-[[(5-Methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide](/img/structure/B1259919.png)
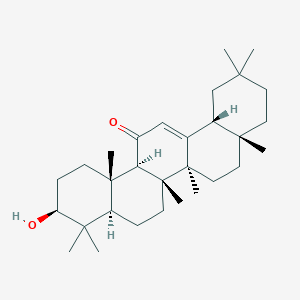
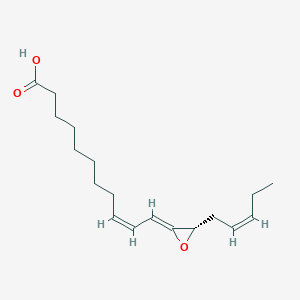
![(8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1259927.png)
![2-hydroxy-1-[(1R,2S,5S,6S,14S,15S)-11,12,18-trihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]ethanone](/img/structure/B1259930.png)
